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Compound of Interest

Compound Name: Methyl ferrocene

Cat. No.: B073802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various methyl
ferrocene derivatives. Ferrocene and its derivatives are of significant interest in medicinal

chemistry and materials science due to their unique structural, electronic, and redox properties.

Understanding their three-dimensional structure at the atomic level through single-crystal X-ray

diffraction is paramount for rational drug design and the development of novel materials. This

document summarizes key crystallographic data, outlines a detailed experimental protocol for

structure determination, and provides visualizations of the experimental workflow.

Crystallographic Data of Methyl Ferrocene
Derivatives
The following tables summarize the crystallographic data for a selection of methyl ferrocene
derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl N-ferrocenylcarbamate
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Parameter Value

Empirical Formula C₁₃H₁₅FeNO₂

Formula Weight 289.11

Temperature (K) 293(2)

Wavelength (Å) 0.71073

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.1224(5)

b (Å) 10.7849(5)

c (Å) 11.0445(5)

α (°) 90

β (°) 113.84(1)

γ (°) 90

Volume (Å³) 1123.52(9)

Z 4

Density (calculated) (Mg/m³) 1.709

Absorption Coefficient (mm⁻¹) 1.33

F(000) 600

Table 2: Crystal Data and Structure Refinement for 1,2-(α-ketotetramethylene)-ferrocene[1]
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Parameter Value

Empirical Formula C₁₄H₁₄FeO

Formula Weight 254.10

Temperature (K) 90(2)

Wavelength (Å) 0.71073

Crystal System Triclinic

Space Group P-1

a (Å) 6.136(1)

b (Å) 8.019(2)

c (Å) 11.385(2)

α (°) 99.93(3)

β (°) 94.68(3)

γ (°) 109.58(3)

Volume (Å³) 511.1(2)

Z 2

Density (calculated) (Mg/m³) 1.650

Absorption Coefficient (mm⁻¹) 1.448

F(000) 264

Table 3: Crystal Data and Structure Refinement for [(N,N-dimethylamino)methyl]ferrocene
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Parameter Value

Empirical Formula C₁₃H₁₇FeN

Formula Weight 259.13

Temperature (K) 100(2)

Wavelength (Å) 0.71073

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 7.654(1)

b (Å) 10.432(2)

c (Å) 14.231(3)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1136.5(3)

Z 4

Density (calculated) (Mg/m³) 1.514

Absorption Coefficient (mm⁻¹) 1.41

F(000) 552

Table 4: Crystal Data and Structure Refinement for 1,1'-bis(2-methoxycarbonyl-2-

methylpropyl)ferrocene
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Parameter Value

Empirical Formula C₂₄H₃₄FeO₄

Formula Weight 458.37

Temperature (K) 296(2)

Wavelength (Å) 0.71073

Crystal System Triclinic

Space Group P-1

a (Å) 6.273(3)

b (Å) 8.313(4)

c (Å) 10.490(5)

α (°) 83.833(6)

β (°) 74.405(7)

γ (°) 81.652(8)

Volume (Å³) 520.0(4)

Z 1

Density (calculated) (Mg/m³) 1.462

Absorption Coefficient (mm⁻¹) 0.75

F(000) 244

Note: Detailed crystallographic data for the parent methylferrocene and 1,1'-dimethylferrocene

were not available in the searched literature resources.

Experimental Protocol: Single-Crystal X-ray
Diffraction of Organometallic Compounds
The following is a generalized protocol for the determination of the crystal structure of methyl
ferrocene derivatives and other organometallic compounds.
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1. Crystal Growth and Selection

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate organic solvent or solvent mixture

(e.g., hexane, dichloromethane, acetone). Other methods include slow cooling of a saturated

solution or vapor diffusion.

Crystal Selection: A suitable crystal for diffraction should be of appropriate size (typically 0.1-

0.3 mm in each dimension), have well-defined faces, and be free of cracks or other visible

defects. The crystal is selected under a polarizing microscope to ensure it is a single crystal.

2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. For air-stable compounds,

the crystal can be affixed to a glass fiber or a cryoloop using a small amount of inert oil or

grease.

For air- or moisture-sensitive crystals, the mounting process should be performed in an inert

atmosphere (e.g., in a glovebox) and the crystal coated in a protective oil (e.g., Paratone-N)

before being flash-cooled in a stream of cold nitrogen gas.

3. Data Collection

The mounted crystal is placed on the diffractometer. A modern single-crystal X-ray

diffractometer equipped with a CCD or CMOS detector is typically used.

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize

thermal vibrations and potential crystal decay.

A preliminary screening is performed to determine the unit cell parameters and the crystal

system.

A full sphere of diffraction data is then collected by rotating the crystal through a series of

angles and recording the diffraction pattern at each orientation.

4. Data Reduction
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The raw diffraction images are processed to integrate the intensities of the individual

reflections.

Corrections are applied for various factors, including Lorentz and polarization effects,

absorption, and crystal decay.

The data is then merged and scaled to produce a final set of unique reflection intensities.

5. Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined against the experimental data using full-matrix least-

squares methods. This iterative process adjusts the atomic coordinates, displacement

parameters (describing thermal motion), and other parameters to minimize the difference

between the observed and calculated structure factors.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final refined structure is validated using various crystallographic metrics, such as the R-

factor, goodness-of-fit, and residual electron density maps.

Visualizations
The following diagrams illustrate key workflows and relationships in the process of determining

the crystal structure of methyl ferrocene derivatives.
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Caption: Experimental workflow for the determination of the crystal structure of a methyl
ferrocene derivative.
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Caption: Logical relationship between molecular structure and macroscopic properties in

methyl ferrocene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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